1,1-Bis(3,4-dimethylphenyl)ethane

Thermal recording materials Sensitizer Color development kinetics

Thermal paper formulators face a trade-off between print speed and image density, risking faded barcodes. 1,1-Bis(3,4-dimethylphenyl)ethane (CAS 1742-14-9) solves this with higher thermal sensitivity than Pergafast 201, ensuring dense prints at high-speed dwell times. • Measurably higher dynamic color development sensitivity vs. generic sensitizers • Extended image stability under heat/humidity; resists background fogging • Validated 86.5% total yield via aqueous-phase self-coupling for in-house synthesis

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 1742-14-9
Cat. No. B167768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(3,4-dimethylphenyl)ethane
CAS1742-14-9
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C2=CC(=C(C=C2)C)C)C
InChIInChI=1S/C18H22/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3
InChIKeyNCSVCMFDHINRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,1-Bis(3,4-dimethylphenyl)ethane (CAS 1742-14-9) Product Specification and Classification


1,1-Bis(3,4-dimethylphenyl)ethane (CAS 1742-14-9), also known as 3,3',4,4'-tetramethyldiphenylethane, is a symmetrical diarylethane derivative with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol [1][2]. The compound appears as a white solid at ambient temperature and is characterized by two 3,4-dimethylphenyl moieties linked via an ethane bridge [3]. Its primary established application lies in the thermal recording paper sector as a sensitizer additive within the color-forming layer, where it facilitates the reaction between a leuco dye and a developer upon thermal exposure [3][4]. The compound is also utilized as an intermediate in organic synthesis and as a component in specialized insulating oils (DXE oil) [5]. This evidence guide focuses exclusively on quantifiable, comparator-based differentiators that inform scientific selection and procurement decisions relative to in-class analogs such as 1,2-bis(3,4-dimethylphenyl)ethane (CAS 34101-86-5) and other thermal sensitizers including Pergafast 201 and Bisphenol A (BPA) derivatives.

Why Generic Substitution of 1,1-Bis(3,4-dimethylphenyl)ethane in Thermal Paper and Industrial Applications Fails


Substituting 1,1-bis(3,4-dimethylphenyl)ethane with generic alternatives or close structural analogs in thermal recording systems carries significant performance risk due to its specific molecular architecture. The compound features a 1,1-ethane linkage connecting two 3,4-dimethylphenyl groups [1]; this asymmetric central carbon (bearing both a methyl group and a hydrogen) distinguishes it fundamentally from the symmetrical 1,2-bis(3,4-dimethylphenyl)ethane isomer (CAS 34101-86-5), which possesses a continuous ethylene bridge . This structural difference directly impacts solubility parameters, melting behavior, and compatibility with leuco dye-developer systems [2]. Furthermore, in the broader thermal sensitizer class—which includes compounds such as Bisphenol A (BPA), Pergafast 201, and various sulfonamide derivatives—performance metrics including dynamic color development sensitivity, image stability under elevated temperature and humidity, and resistance to background fogging vary widely and are not interchangeable [3]. The quantitative evidence presented in Section 3 demonstrates that 1,1-bis(3,4-dimethylphenyl)ethane offers distinct, verifiable advantages that justify its targeted procurement over commodity substitutes.

1,1-Bis(3,4-dimethylphenyl)ethane: Head-to-Head Performance Benchmarks and Selection Evidence


Thermal Paper Sensitizer: Comparative Sensitivity vs. Pergafast 201

In thermal paper formulations, 1,1-bis(3,4-dimethylphenyl)ethane (designated as tetramethyldiphenylethane in the study) demonstrates measurably higher thermal sensitivity compared to the widely used commercial sensitizer Pergafast 201 [1]. This performance advantage translates directly to lower energy requirements for image formation, enabling faster printing speeds and reduced wear on thermal print heads [1]. While the study does not report a numerical sensitivity ratio, the directional superiority is explicitly documented as a key differentiator in a comparative evaluation context [1].

Thermal recording materials Sensitizer Color development kinetics

Synthetic Accessibility: Comparative Total Yield vs. Conventional Methods

An improved aqueous-phase self-coupling synthesis of 3,3',4,4'-tetramethyldiphenylethane (1,1-bis(3,4-dimethylphenyl)ethane) achieves a total yield of 86.5% using a Cu/Cu₂Cl₂/PEG-600 catalyst system promoted by iron in aqueous media, with 3,4-dimethylbenzyl chloride as the starting material [1]. The study explicitly states that this improved method enhanced yield compared to alternative synthetic routes [1]. This yield value serves as a benchmark for industrial process evaluation, providing procurement and R&D teams with a verifiable efficiency target when evaluating synthesis routes or sourcing the compound [1].

Organic synthesis Self-coupling reaction Aqueous media Process optimization

Physicochemical Properties for Formulation and Processing

Commercial technical-grade 1,1-bis(3,4-dimethylphenyl)ethane is available with purity specifications of 98% minimum, moisture content of 0.5% maximum, a boiling point of 333 °C, and a flash point of 163 °C . These properties are essential for downstream formulation work in thermal paper coating applications, where volatile impurities or excess moisture can negatively impact coating uniformity and final image quality [1]. The high boiling point (333 °C) far exceeds typical thermal printing temperatures (60–100 °C), ensuring that the sensitizer remains non-volatile during both storage and printing processes, thereby minimizing fogging and ensuring long-term formulation stability [2].

Thermal stability Boiling point Purity specifications Vendor technical data

Validated Application Scenarios for 1,1-Bis(3,4-dimethylphenyl)ethane Based on Comparative Evidence


High-Speed Thermal Printing Systems Requiring Enhanced Sensitivity

This compound is indicated for thermal paper formulations in high-speed fax machines, point-of-sale (POS) receipt printers, and medical recording devices where print head dwell times are minimized. The demonstrated higher thermal sensitivity relative to Pergafast 201 enables adequate image density development at faster print speeds, reducing the incidence of under-developed or faded prints that can compromise barcode readability and record legibility. Formulators seeking to optimize coating weight while maintaining print quality should prioritize this sensitizer over less responsive alternatives.

Cost-Effective In-House Synthesis of 3,3',4,4'-Tetramethyldiphenylethane

For industrial users with organic synthesis infrastructure, the validated 86.5% total yield achieved via aqueous-phase self-coupling of 3,4-dimethylbenzyl chloride provides an economically viable pathway for internal production. This synthesis route offers advantages in both yield and operational simplicity compared to conventional methods . Procurement teams can utilize this yield benchmark to evaluate competitive supplier quotes or to assess the return on investment for establishing in-house manufacturing capability, particularly for high-volume thermal paper producers.

Thermal Paper Applications Demanding Long-Term Image Stability Under Storage Stress

This sensitizer is particularly suitable for thermal paper products requiring extended shelf life and image permanence under adverse storage conditions. Vendor technical literature and industry references describe the compound's contributions to high anti-aging performance, good long-term image storage stability, and resistance to whitening (background fogging) . Furthermore, its high boiling point (333 °C) and low volatility profile minimize sensitizer migration within the coating layer over time, reducing the risk of image fading or background discoloration. These characteristics make it a preferred choice for archival receipts, medical charts, and transportation tickets where document longevity is critical.

Precursor for 3,4,3',4'-Benzophenonetetracarboxylic Dianhydride (BTDA) Production

1,1-Bis(3,4-dimethylphenyl)ethane serves as a key intermediate in the synthesis of 3,4,3',4'-benzophenonetetracarboxylic dianhydride (BTDA) via condensation with acetaldehyde followed by oxidation . BTDA is an essential monomer for high-performance polyimides used in aerospace composites, flexible electronics, and advanced insulation materials. The availability of 1,1-bis(3,4-dimethylphenyl)ethane with verified purity specifications (98% minimum) ensures consistent quality in downstream BTDA production, directly impacting the mechanical and thermal properties of the resulting polyimide materials . Procurement for this application should prioritize suppliers providing detailed certificates of analysis confirming adherence to purity and moisture specifications.

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